molecular formula C16H16N6O3S B12179120 2-(5-methyl-1H-tetrazol-1-yl)-N-(4-sulfamoylbenzyl)benzamide

2-(5-methyl-1H-tetrazol-1-yl)-N-(4-sulfamoylbenzyl)benzamide

Cat. No.: B12179120
M. Wt: 372.4 g/mol
InChI Key: MZMZDCZCVCQAIR-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-tetrazol-1-yl)-N-(4-sulfamoylbenzyl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as bioactive molecules with potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)-N-(4-sulfamoylbenzyl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-tetrazol-1-yl)-N-(4-sulfamoylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential bioactivity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-(4-sulfamoylbenzyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Other compounds containing the tetrazole ring, such as 5-methyl-1H-tetrazole.

    Benzamide Derivatives: Compounds like N-(4-sulfamoylbenzyl)benzamide.

Uniqueness

2-(5-methyl-1H-tetrazol-1-yl)-N-(4-sulfamoylbenzyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H16N6O3S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(5-methyltetrazol-1-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide

InChI

InChI=1S/C16H16N6O3S/c1-11-19-20-21-22(11)15-5-3-2-4-14(15)16(23)18-10-12-6-8-13(9-7-12)26(17,24)25/h2-9H,10H2,1H3,(H,18,23)(H2,17,24,25)

InChI Key

MZMZDCZCVCQAIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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